Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-11(2)4-3-10-5-6(7,8)9/h10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVDYEHMNIUSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365527-16-8 | |
| Record name | dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine can be synthesized through a series of chemical reactions. One common method involves the reaction of dimethylamine with 2,2,2-trifluoroethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of trifluoroethyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues
a) Dimethyl(2,2-difluoroethyl)amine
- Formula : C₄H₈F₃N
- Molecular Weight : 127.11 g/mol
- CAS : 819-06-7
- Key Features: Contains two fluorine atoms on the ethyl chain instead of three.
b) Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
- Formula : C₉H₁₈F₃N₂
- Molecular Weight : 261.29 g/mol
- CAS : 1342377-71-2
- Key Features : Features a trifluoropropyl group (CF₃-CH₂-CH₂-) instead of trifluoroethyl (CF₃-CH₂-). The longer alkyl chain may enhance lipophilicity, influencing solubility and membrane permeability in biological systems .
c) 2-(Thiophen-2-yl)ethylamine
- Formula : C₈H₁₀F₃NS
- Molecular Weight : 209.23 g/mol
- Key Features : Incorporates a thiophene ring, introducing aromaticity and π-electron interactions. This modification could expand applications in materials science or as a ligand in catalysis .
Physicochemical Properties
Key Differences and Advantages
Biological Activity
Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine, also known as N,N-dimethyl-2-(2,2,2-trifluoroethyl)amine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a trifluoroethyl group which is known to enhance lipophilicity and influence pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly regarding its effects on neurotransmitter systems and potential therapeutic applications.
1. Neurotransmitter Interaction
Research indicates that compounds with similar structures can interact with neurotransmitter systems. For instance, studies on related trifluoroethylamines have shown their ability to stimulate adenylate cyclase activity in the rat striatum, suggesting a role in dopaminergic signaling pathways. The N-trifluoroethyldopamine analog demonstrated weak effects compared to dopamine but still indicated potential for modulation of neurotransmitter activity .
2. Vascular Effects
The relaxant effects of these compounds have also been documented in isolated arterial tissues. Both N-ethyl- and N-trifluoroethyldopamine analogs produced relaxant effects on isolated rabbit renal and ear arteries without selectivity for dopamine receptors. This suggests that the trifluoroethyl group may confer unique vascular properties that could be exploited for therapeutic purposes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study 1: Adenylate Cyclase Activity
- Objective : To evaluate the stimulation of adenylate cyclase by N-trifluoroethyldopamine.
- Findings : The compound induced a dose-dependent stimulation of adenylate cyclase activity, albeit weaker than dopamine itself.
- : The trifluoroethyl modification alters the compound's interaction with dopaminergic pathways .
Study 2: Vascular Relaxation
- Objective : To assess the relaxant effects on isolated rabbit arteries.
- Findings : Both analogs produced significant relaxation responses without receptor selectivity.
- : The vascular effects suggest potential applications in managing vascular conditions .
Data Table: Biological Activity Comparison
| Compound | Adenylate Cyclase Stimulation | Vascular Relaxation | Selectivity for Dopamine Receptors |
|---|---|---|---|
| N-trifluoroethyldopamine | Weak | Yes | None |
| N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Strong | Yes | Yes |
| This compound | Moderate | Potential | Unknown |
Safety and Toxicology
Preliminary safety assessments indicate that compounds containing trifluoroethyl groups may exhibit irritant properties. For example, exposure to related amines has been associated with skin irritation and serious eye damage . Therefore, further toxicological evaluations are warranted to establish safe handling practices.
Q & A
Q. What synthetic methodologies are recommended for the preparation of Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine?
The synthesis typically involves sequential alkylation and amination steps. For example, a multi-step approach may include:
- Step 1 : Alkylation of dimethylamine with a bromoethyl intermediate under reflux in anhydrous THF, using NaHCO₃ as a base to control pH.
- Step 2 : Reaction with 2,2,2-trifluoroethylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the tertiary amine.
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product. Critical parameters include reaction temperature (<50°C to avoid decomposition) and exclusion of moisture to prevent hydrolysis of intermediates .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm structural features, such as the trifluoroethyl group (δ ~3.5 ppm for CH₂CF₃ protons; δ ~125 ppm for CF₃ carbon).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) and fragmentation patterns.
- Elemental Analysis : Validates stoichiometric composition (e.g., C: 44.8%, H: 7.3%, N: 13.0%, F: 26.9%).
- Gas Basicity Measurements : Proton affinity (902.7 kJ/mol) and gas-phase basicity (871.9 kJ/mol) data aid in understanding its reactivity .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and biological interactions?
The CF₃ group enhances lipophilicity (logP ~1.8) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. This increases membrane permeability in biological assays. Additionally, the trifluoroethylamine moiety can act as a hydrogen bond acceptor, influencing interactions with enzymes (e.g., cytochrome P450 isoforms) .
Q. What computational strategies can predict the compound’s pharmacological profile and target selectivity?
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinities to targets like G-protein-coupled receptors (GPCRs).
- PASS (Prediction of Activity Spectra) : Predicts potential neuroprotective or anti-inflammatory activities based on structural analogs .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and blood-brain barrier penetration (BBB score = 0.8) .
Q. How can researchers resolve contradictions in reported reaction yields or biological activity data?
- Systematic Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Raney Ni), and stoichiometry to identify optimal conditions.
- Meta-Analysis : Compare data across studies while controlling for variables like assay type (e.g., in vitro vs. cell-based) or purity thresholds (>95% by HPLC).
- Reproducibility Checks : Validate results using orthogonal methods (e.g., calorimetry vs. spectrophotometry for enzyme inhibition assays) .
Methodological Considerations
Q. What experimental designs are recommended for studying its reactivity in organofluorine chemistry?
- Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with benzyl chloride) via ¹⁹F NMR to track fluorine’s electronic effects.
- Isotopic Labeling : Use ¹⁸O-labeled water to investigate hydrolysis pathways of the trifluoroethyl group.
- Cross-Coupling Reactions : Explore Pd-mediated couplings (Suzuki-Miyaura) to functionalize the amine backbone .
Q. How can researchers assess its potential as a biochemical probe in enzyme inhibition studies?
- Enzyme Assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using Ellman’s reagent or fluorogenic substrates.
- Binding Kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates (kₐₙ, kₒff) for target engagement.
- Mutagenesis Studies : Identify critical amino acid residues (e.g., Tyr326 in AChE) via site-directed mutagenesis and activity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
